molecular formula C22H15N3O8 B11556223 (9E)-9-(3,4-dimethoxybenzylidene)-2,4,7-trinitro-9H-fluorene

(9E)-9-(3,4-dimethoxybenzylidene)-2,4,7-trinitro-9H-fluorene

Cat. No.: B11556223
M. Wt: 449.4 g/mol
InChI Key: SYXPZGJPGXEGRN-FRKPEAEDSA-N
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Description

(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups and a methoxyphenylmethylidene moiety, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE typically involves multi-step organic reactions. One common method includes the nitration of fluorene to introduce nitro groups at specific positions, followed by the condensation reaction with 3,4-dimethoxybenzaldehyde under basic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives and their subsequent substitution products.

    Substitution: Halogenated and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Research into its potential biological activities, such as antimicrobial and anticancer properties, is ongoing.

Medicine: The compound’s derivatives are being explored for their potential use in drug development, particularly in targeting specific cellular pathways.

Industry: In materials science, the compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which (9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxyphenylmethylidene moiety can interact with aromatic residues in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

    (9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE: can be compared with other nitro-substituted fluorenes and methoxy-substituted aromatic compounds.

Uniqueness:

  • The combination of nitro and methoxy groups in this specific configuration imparts unique electronic and steric properties, making it distinct from other similar compounds.
  • Its potential applications in both biological and industrial fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C22H15N3O8

Molecular Weight

449.4 g/mol

IUPAC Name

(9E)-9-[(3,4-dimethoxyphenyl)methylidene]-2,4,7-trinitrofluorene

InChI

InChI=1S/C22H15N3O8/c1-32-20-6-3-12(8-21(20)33-2)7-16-17-9-13(23(26)27)4-5-15(17)22-18(16)10-14(24(28)29)11-19(22)25(30)31/h3-11H,1-2H3/b16-7+

InChI Key

SYXPZGJPGXEGRN-FRKPEAEDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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